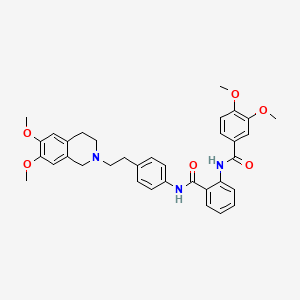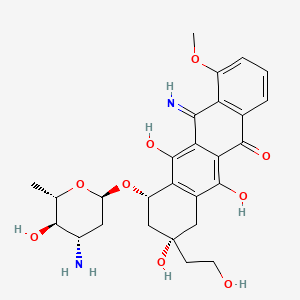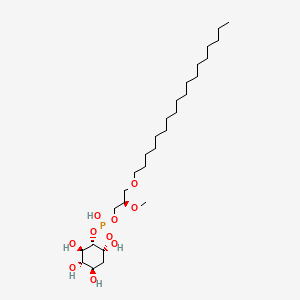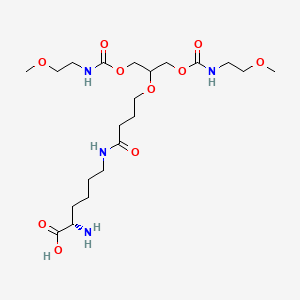
N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules characterized by the presence of isoquinoline and benzamide structures. These elements often confer significant biological and chemical properties, making such compounds of interest for various applications in medicinal chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" likely involves multiple steps:
Step 1: Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline ring via Pictet-Spengler reaction.
Step 2: Attachment of the ethyl linkage through a reductive amination.
Step 3: Formation of the phenylcarbamoyl intermediate.
Step 4: Coupling with 3,4-dimethoxybenzamide using peptide coupling reagents like EDC/HOBt.
Industrial Production Methods
Scaling up to industrial production involves optimizing conditions for yield and purity, such as:
Employing automated systems for multi-step synthesis.
Optimizing solvent systems and purification processes.
化学反応の分析
Types of Reactions
Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.
Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Hydrides like NaBH4 or catalytic hydrogenation.
Substitution: Lewis acids or halogenating agents for aromatic substitution.
Major Products
Oxidation may yield corresponding N-oxides.
Reduction could result in partially hydrogenated derivatives.
Substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Used as an intermediate for synthesizing complex organic molecules.
Studies of aromatic substitution reactions.
Biology
Potential as a pharmacophore in drug design.
Investigating interactions with biological macromolecules.
Medicine
Potential candidate for developing therapeutic agents due to the presence of bioactive isoquinoline and benzamide moieties.
Research into its efficacy as a cancer therapeutic, given its structural similarity to known cytotoxic agents.
Industry
Employed in the synthesis of advanced materials.
Used as a template for developing novel catalysts.
作用機序
While the detailed mechanism is complex and depends on its specific application, generally:
Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.
Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.
類似化合物との比較
Compared to other isoquinoline-based compounds, "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" stands out due to its:
High degree of methoxylation which influences its reactivity and solubility.
Dual action potential in biological and industrial chemistry.
Similar Compounds
Papaverine: Also an isoquinoline derivative but used primarily as a vasodilator.
Berberine: Another isoquinoline with a broad spectrum of biological activity, mainly in antimicrobial research.
Paclitaxel: A complex molecule used as a chemotherapy drug, though structurally more complex.
This deep dive should give you a comprehensive overview of "this compound". Anything more specific you're curious about?
特性
分子式 |
C35H37N3O6 |
|---|---|
分子量 |
595.7 g/mol |
IUPAC名 |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |
InChIキー |
WKEBQZAUNGERGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[19-[2-[[2-[2-[3-[2-[2-[[2-[[10,19-Diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxy]-2,2-bis[2-[2-[[2-[[10,19-diethyl-14,18-dioxo-7-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxy]-2-oxoethyl]amino]-2-oxoethoxy]ethoxymethyl]propoxy]ethoxy]acetyl]amino]acetyl]oxy-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B10752840.png)
![2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B10752841.png)
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)

![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B10752893.png)
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B10752894.png)


![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10752906.png)
![[6-amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B10752913.png)
